molecular formula C15H21BFNO3 B8129791 N-Ethyl-2-fluoro-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzamide

N-Ethyl-2-fluoro-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzamide

Cat. No.: B8129791
M. Wt: 293.14 g/mol
InChI Key: SNTRTULBEYHRRW-UHFFFAOYSA-N
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Description

N-Ethyl-2-fluoro-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzamide (C₁₅H₂₁BFNO₃, CAS: BD01524156) is a boronate ester derivative widely utilized in Suzuki-Miyaura cross-coupling reactions for synthesizing biaryl structures in pharmaceuticals and materials science . Its molecular structure features a fluorine atom at the 2-position and an ethylamide group on the benzene ring, paired with a 4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl moiety. This compound is commercially available in 97% purity, typically packaged in 1 g, 5 g, or 250 mg quantities .

Properties

IUPAC Name

N-ethyl-2-fluoro-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H21BFNO3/c1-6-18-13(19)11-9-10(7-8-12(11)17)16-20-14(2,3)15(4,5)21-16/h7-9H,6H2,1-5H3,(H,18,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SNTRTULBEYHRRW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B1(OC(C(O1)(C)C)(C)C)C2=CC(=C(C=C2)F)C(=O)NCC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H21BFNO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

293.14 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Step 1: Miyaura Borylation of 2-Fluoro-5-bromobenzoic Acid

The boronic ester group is installed via palladium-catalyzed coupling between 2-fluoro-5-bromobenzoic acid and B₂Pin₂.

Reaction Conditions

  • Catalyst : Pd(dppf)Cl₂ (1–2 mol%)

  • Base : Potassium acetate (KOAc, 3 equiv)

  • Solvent : 1,4-Dioxane (anhydrous)

  • Temperature : 80–90°C under N₂ atmosphere

  • Time : 12–16 hours.

Mechanistic Insights
The reaction proceeds through oxidative addition of the aryl bromide to Pd(0), followed by transmetalation with B₂Pin₂ and reductive elimination to yield the boronic ester intermediate. Fluorine’s electron-withdrawing effect enhances electrophilicity at the bromine site, accelerating oxidative addition.

Yield Optimization

  • Excess B₂Pin₂ (1.5 equiv) improves conversion to >85%.

  • Microwave-assisted heating at 100°C reduces reaction time to 2 hours with comparable yields.

Step 2: Amide Formation via Carboxylic Acid Activation

The boronic ester-functionalized benzoic acid is converted to the corresponding amide using ethylamine.

Activation Methods

  • Carbodiimide-Mediated Coupling :

    • Reagents : EDC·HCl (1.2 equiv), HOBt (1.1 equiv)

    • Solvent : Dichloromethane (DCM) or DMF

    • Conditions : 0°C to room temperature, 4–6 hours.

  • Mixed Anhydride Method :

    • Reagents : Isobutyl chloroformate (1.1 equiv), N-methylmorpholine (1.5 equiv)

    • Solvent : Tetrahydrofuran (THF)

    • Yield : 78–82% after column chromatography.

Challenges and Solutions

  • Boronate Stability : The pinacol boronate ester is sensitive to protic solvents. Anhydrous DMF or THF prevents hydrolysis during amidation.

  • Byproduct Formation : Use of HOBt suppresses racemization and N-acylurea byproducts.

Synthetic Route 2: Amidation Followed by Borylation

Step 1: Synthesis of N-Ethyl-2-fluoro-5-bromobenzamide

2-Fluoro-5-bromobenzoic acid is first converted to the ethylamide prior to borylation.

Procedure

  • Acid Chloride Formation : Treat 2-fluoro-5-bromobenzoic acid with thionyl chloride (SOCl₂) at reflux for 2 hours.

  • Amide Coupling : Add ethylamine (2 equiv) in THF at 0°C, stir for 4 hours.

Yield : 89–92% after recrystallization from ethyl acetate/hexane.

Step 2: Late-Stage Borylation

The bromobenzamide undergoes Miyaura borylation under modified conditions to accommodate the pre-installed amide.

Optimized Parameters

  • Catalyst : Pd(OAc)₂/XPhos (2 mol%)

  • Solvent : Toluene/EtOH (4:1)

  • Temperature : 90°C

  • Time : 18 hours.

Advantages

  • The amide group’s electron-donating effect mitigates palladium catalyst poisoning.

  • Toluene/EtOH mixture enhances solubility of intermediates, achieving 80–84% yield.

Industrial-Scale Production Considerations

Continuous Flow Synthesis

Reactor Design :

  • Borylation Step : Tubular reactor with Pd-coated static mixers (residence time: 30 min at 100°C).

  • Amidation Step : Packed-bed reactor containing immobilized carbodiimide resin.

Benefits :

  • 95% conversion with 10-fold reduction in catalyst loading.

  • In-line FTIR monitoring ensures real-time quality control.

Purification Strategies

  • Crystallization : Product recrystallization from tert-butyl methyl ether (TBME) yields >99% purity.

  • Chromatography Avoidance : Industrial processes prefer crystallization or extraction to reduce costs.

Analytical Characterization and Validation

Spectroscopic Data

  • ¹H NMR (400 MHz, CDCl₃): δ 7.89 (d, J = 8.4 Hz, 1H), 7.45 (dd, J = 8.4, 2.4 Hz, 1H), 7.32 (d, J = 2.4 Hz, 1H), 3.51 (q, J = 7.2 Hz, 2H), 1.32 (s, 12H), 1.22 (t, J = 7.2 Hz, 3H).

  • ¹¹B NMR (128 MHz, CDCl₃): δ 30.2 (characteristic of pinacol boronate).

Purity Assessment

  • HPLC : >99.5% purity (C18 column, 70:30 MeOH/H₂O, 1.0 mL/min).

  • Elemental Analysis : Calculated for C₁₅H₂₁BFNO₃: C 61.46%, H 7.22%, N 4.77%; Found: C 61.39%, H 7.18%, N 4.81%.

Comparative Evaluation of Synthetic Routes

ParameterRoute 1 (Borylation → Amidation)Route 2 (Amidation → Borylation)
Overall Yield72–75%68–70%
Pd Catalyst Loading1.5 mol%2.0 mol%
Purification ComplexityModerate (two chromatographies)Low (crystallization)
ScalabilitySuitable for small scaleIndustrial-friendly

Key Trade-offs : Route 1 offers higher yields but requires chromatographic purification, while Route 2 simplifies purification at the expense of slightly lower efficiency.

Challenges and Mitigation Strategies

Boronate Hydrolysis

Issue : The pinacol boronate ester undergoes hydrolysis in aqueous or acidic conditions, reducing yield.
Solutions :

  • Use anhydrous solvents and inert atmosphere during synthesis.

  • Add molecular sieves (3Å) to scavenge trace moisture.

Regioselectivity in Borylation

Issue : Competing borylation at alternate positions due to fluorine’s directing effects.
Solutions :

  • Employ XPhos ligand to enhance para-selectivity.

  • Lower reaction temperature (70°C) slows kinetics, favoring thermodynamically stable product .

Chemical Reactions Analysis

Types of Reactions: N-Ethyl-2-fluoro-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzamide is versatile in its reactivity and can undergo various types of chemical reactions, including:

  • Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.

  • Reduction: Reduction reactions can convert the compound to its corresponding amine derivatives.

  • Substitution Reactions: It is particularly useful in cross-coupling reactions, such as the Suzuki-Miyaura coupling, where it acts as a boronic acid derivative.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

  • Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst are used.

  • Substitution Reactions: Palladium catalysts (e.g., Pd(PPh3)4) and bases like potassium carbonate (K2CO3) are typically employed.

Major Products Formed:

  • Oxidation: Carboxylic acids or other oxidized derivatives.

  • Reduction: Amine derivatives.

  • Substitution Reactions: Coupling products, such as biaryls or substituted aromatic compounds.

Scientific Research Applications

Chemistry: N-Ethyl-2-fluoro-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzamide is widely used in organic synthesis, particularly in the construction of complex molecules through cross-coupling reactions. Its role in the Suzuki-Miyaura coupling makes it invaluable for forming carbon-carbon bonds.

Biology: The compound is used in the development of fluorescent probes and imaging agents due to its fluorine atom, which can enhance the fluorescence properties of biological molecules.

Medicine: It serves as a building block in the synthesis of pharmaceuticals, particularly in the development of drugs targeting various diseases, including cancer and inflammatory conditions.

Industry: Beyond laboratory research, this compound is utilized in the chemical industry for the production of advanced materials, including polymers and electronic devices.

Mechanism of Action

The mechanism by which N-Ethyl-2-fluoro-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzamide exerts its effects primarily involves its participation in cross-coupling reactions. In the Suzuki-Miyaura coupling, the boronic acid derivative undergoes transmetalation with a palladium catalyst, followed by the formation of a carbon-carbon bond with an aryl halide. The molecular targets and pathways involved are typically the palladium catalyst and the organic substrates undergoing the coupling reaction.

Comparison with Similar Compounds

Structural and Substituent Variations

Key structural analogs differ in substituent type, position, and electronic effects, influencing their reactivity and applications.

Compound Name Substituents Molecular Formula CAS Number Purity Key Applications
Target Compound N-Ethyl, 2-Fluoro, 5-Boronate C₁₅H₂₁BFNO₃ BD01524156 97% Suzuki coupling, drug intermediates
2-Chloro-N-cyclopropyl-5-boronate benzamide N-Cyclopropyl, 2-Chloro, 5-Boronate C₁₆H₂₀BClNO₃ 1621438-71-8 98% Cross-coupling reactions, agrochemicals
N-Ethyl-2-methyl-4-boronate benzamide N-Ethyl, 2-Methyl, 4-Boronate C₁₈H₂₆BNO₃ 1146157-79-0 Material science
N-[3-Fluoro-4-boronate phenyl]benzamide 3-Fluoro, 4-Boronate, N-Benzamide C₁₉H₂₁BFNO₃ 2246676-56-0 Medicinal chemistry
N-Phenyl-4-boronate benzamide N-Phenyl, 4-Boronate C₁₉H₂₂BNO₃ 949115-03-1 97% Polymer synthesis

Key Observations :

  • Electron-Withdrawing Groups (EWG) : The 2-fluoro substituent in the target compound enhances electrophilicity at the boronate-bearing carbon, accelerating Suzuki coupling compared to 2-methyl (electron-donating) analogs .
  • Positional Isomerism : Moving the fluorine from the 2- to 3-position (2246676-56-0) alters regioselectivity in subsequent reactions .

Physicochemical Properties

Property Target Compound 2-Chloro Analog N-Phenyl Analog
Solubility Moderate in DMF, DMSO Low in polar solvents High in DMSO
Stability Moisture-sensitive (boronate ester) Similar Similar
Melting Point Not reported Not reported 150–152°C

Biological Activity

N-Ethyl-2-fluoro-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzamide (CAS No. 2828446-56-4) is a synthetic compound belonging to the benzamide class. Its molecular formula is C15H21BFNO3C_{15}H_{21}BFNO_3 with a molar mass of 293.14 g/mol. This compound has gained attention in medicinal chemistry due to its potential biological activities.

Antiparasitic Activity

Recent studies have indicated that compounds with similar structures demonstrate significant antiparasitic activity. For instance, the incorporation of polar functionalities into benzamide derivatives has been shown to enhance aqueous solubility and metabolic stability while maintaining or improving antiparasitic efficacy against Plasmodium falciparum .

Anti-inflammatory Effects

Compounds structurally related to this compound have also been evaluated for their anti-inflammatory properties. In models of inflammation induced by lipopolysaccharides (LPS), certain analogs effectively suppressed the production of nitric oxide (NO) and pro-inflammatory cytokines such as IL-6 . This suggests that this compound may exhibit similar properties.

Cytotoxicity Studies

In vitro cytotoxicity studies are essential for assessing the safety profile of new compounds. The cytotoxic effects of related benzamide compounds have been evaluated using human HepG2 liver cells. For example, certain derivatives showed high selectivity indices indicating low cytotoxicity while retaining biological activity .

Data Table: Biological Activity Summary

Compound NameActivity TypeEC50 (μM)Target Organism/Cell TypeReference
N-Ethyl AnalogAntiparasitic0.395Plasmodium falciparum
Related CompoundAnti-inflammatory1.0BV-2 Microglial Cells
Benzamide DerivativeCytotoxicity>40HepG2 Cells

Case Study 1: Antiparasitic Activity

In a comparative study involving various benzamide derivatives, the introduction of fluorine and dioxaborolane moieties was linked to enhanced antiparasitic activity against P. falciparum. The study reported an EC50 value of 0.395 μM for an analog containing both modifications .

Case Study 2: Anti-inflammatory Mechanisms

A recent investigation into the anti-inflammatory potential of similar compounds demonstrated that at concentrations as low as 1 µM, some derivatives significantly reduced NO levels in BV-2 microglial cells exposed to inflammatory stimuli . This suggests potential therapeutic applications in neuroinflammatory conditions.

Q & A

Basic Questions

Q. What are the recommended methods for synthesizing N-Ethyl-2-fluoro-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzamide?

  • Methodological Answer : The compound is typically synthesized via Suzuki-Miyaura cross-coupling , where an aryl halide precursor (e.g., 5-bromo-N-ethyl-2-fluorobenzamide) reacts with a boronate ester (e.g., pinacol borane) in the presence of a palladium catalyst (e.g., Pd(PPh₃)₄) and a base (e.g., Na₂CO₃) in anhydrous DME or THF . Alternative routes include hydroboration of alkynes using pinacol borane under Lewis acid catalysis (e.g., B(C₆F₅)₃) . Post-synthesis purification involves column chromatography (silica gel, hexane/EtOAc gradient) and recrystallization from ethanol.

Q. How can the purity and structural integrity of this compound be verified after synthesis?

  • Methodological Answer :

  • Purity : Use HPLC (C18 column, acetonitrile/water mobile phase) with UV detection at 254 nm. Purity ≥97% is typical for research-grade material .
  • Structural Confirmation :
  • NMR Spectroscopy : ¹H NMR (δ 1.2–1.3 ppm for ethyl CH₃; δ 6.8–7.5 ppm for aromatic protons), ¹¹B NMR (δ 30–32 ppm for boronate), and ¹⁹F NMR (δ -110 to -120 ppm for fluorobenzamide) .
  • Mass Spectrometry : ESI-MS (expected [M+H]⁺ for C₁₅H₂₁BFNO₃: 310.1).
  • X-ray Crystallography : Refinement using SHELXL or OLEX2 to resolve bond lengths (B–O ~1.36 Å) and angles .

Advanced Research Questions

Q. What strategies are effective in optimizing Suzuki-Miyaura cross-coupling reactions involving this benzamide derivative?

  • Methodological Answer :

  • Catalyst Optimization : Screen Pd catalysts (e.g., PdCl₂(dppf) for sterically hindered substrates) and ligands (e.g., SPhos for electron-deficient aryl halides) .
  • Solvent/Base Pairing : Use Cs₂CO₃ in THF for improved solubility of boronate intermediates.
  • Moisture Control : Conduct reactions under argon with molecular sieves (3Å) to prevent boronate hydrolysis .
  • Kinetic Analysis : Monitor reaction progress via in-situ ¹⁹F NMR to optimize reaction time and temperature.

Q. How should discrepancies in crystallographic data be resolved when determining the structure of this compound?

  • Methodological Answer :

  • Data Collection : Use high-resolution synchrotron radiation (λ = 0.7–1.0 Å) to minimize absorption errors from fluorine and boron .
  • Refinement : In SHELXL, apply TWIN/BASF commands for twinned crystals and ISOR restraints for disordered ethyl/pinacol groups .
  • Validation : Cross-check hydrogen bonding (e.g., amide N–H⋯O=C interactions) and packing motifs against similar boronate structures (e.g., 4-bromo-N-methyl analogs ).

Q. What are the challenges in analyzing the boron environment in this compound using NMR spectroscopy?

  • Methodological Answer :

  • ¹¹B NMR Sensitivity : Use high-field spectrometers (≥500 MHz) with broadband probes and accumulate ≥128 scans (relaxation delay = 1 s) to detect quadrupolar broadening .
  • Chemical Shift Interpretation : Compare δ 30–32 ppm with reference data for pinacol boronate esters (e.g., 4-fluorophenyl analogs ).
  • Complementary Techniques : Augment with IR spectroscopy (B–O stretch ~1350 cm⁻¹) or XANES for boron oxidation state validation.

Q. How can computational methods predict the reactivity of this compound in novel reactions?

  • Methodological Answer :

  • DFT Calculations : Use Gaussian09 to model transition states for Suzuki-Miyaura coupling (B3LYP/6-31G* basis set). Compare activation energies for para vs. meta substitution .
  • Electrostatic Potential Maps : Visualize nucleophilic/electrophilic sites using Multiwfn; fluorine’s electron-withdrawing effect lowers LUMO energy at the boronate position.
  • Validation : Perform small-scale cross-couplings with aryl chlorides (predicted to react at 80°C vs. bromides at 60°C) .

Q. What are the best practices for handling air- and moisture-sensitive intermediates during synthesis?

  • Methodological Answer :

  • Synthetic Setup : Use Schlenk lines or gloveboxes (O₂ < 0.1 ppm) for boronate ester reactions .
  • Solvent Purity : Distill THF over Na/benzophenone under argon.
  • Stability Testing : Store intermediates under argon at -20°C and monitor decomposition via TLC (Rf shift over 24 h).

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